REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3](O)[CH2:4][CH2:5][CH:6]=1.C[O:9][C:10](OC)([N:12]([CH3:14])[CH3:13])[CH3:11]>C1(C)C=CC=C(C)C=1>[Br:1][C:2]1[CH:3]([CH2:11][C:10]([N:12]([CH3:14])[CH3:13])=[O:9])[CH2:4][CH2:5][CH:6]=1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCC1)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(N(C)C)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a column of silica gel with 30% to 50% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(CCC1)CC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |